molecular formula C16H13N5O4 B5710232 N-(1,3-BENZOXAZOL-2-YL)-N''-(2-METHYL-3-NITROBENZOYL)GUANIDINE

N-(1,3-BENZOXAZOL-2-YL)-N''-(2-METHYL-3-NITROBENZOYL)GUANIDINE

Cat. No.: B5710232
M. Wt: 339.31 g/mol
InChI Key: RVSBOBULCNIGPK-UHFFFAOYSA-N
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Description

N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)GUANIDINE is a complex organic compound that features a benzoxazole ring and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)GUANIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Nitrobenzoyl Group: This step might involve nitration of a benzoyl precursor followed by coupling with the benzoxazole derivative.

    Guanidine Introduction: The final step could involve the reaction of the intermediate with a guanidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoxazole ring and nitrobenzoyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)GUANIDINE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)UREA: Similar structure but with a urea group instead of guanidine.

    N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)THIOUREA: Thiourea group instead of guanidine.

    N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)AMINE: Amine group instead of guanidine.

Uniqueness

The uniqueness of N-(1,3-BENZOXAZOL-2-YL)-N’'-(2-METHYL-3-NITROBENZOYL)GUANIDINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-9-10(5-4-7-12(9)21(23)24)14(22)19-15(17)20-16-18-11-6-2-3-8-13(11)25-16/h2-8H,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBOBULCNIGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=NC2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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